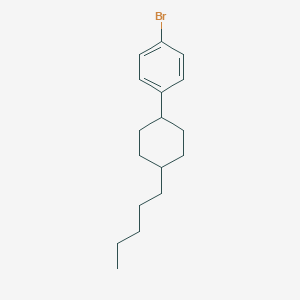

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWHOIKFJBTGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801000794 | |

| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79832-89-6 | |

| Record name | 1-Bromo-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document collates available data from various sources, outlines relevant experimental protocols for property determination, and presents a visualization of its chemical structure.

Core Physical and Chemical Properties

This compound, with the CAS Number 79832-89-6, is an organic compound recognized for its role as a liquid crystal monomer synthetic material.[1][2] Its molecular structure consists of a bromobenzene ring linked to a trans-4-pentylcyclohexyl group.[3] This structure contributes to its mesogenic properties, which are crucial for applications in liquid crystal displays (LCDs). The compound typically appears as a white or off-white solid or powder.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound that have been reported in the literature.

| Property | Value |

| Molecular Formula | C₁₇H₂₅Br[1][3] |

| Molecular Weight | 309.28 g/mol [2] |

| Boiling Point | 363 °C at 760 mmHg[1] |

| Melting Point | Not available in cited literature[1][2] |

| Density | 1.129 g/cm³[1] |

| Refractive Index | 1.518[1] |

| Flash Point | 165.9 °C[1] |

Note: While the compound is described as a solid, a specific melting point is not consistently reported in the surveyed literature.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a melting point apparatus using the capillary method.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid organic compound at atmospheric pressure can be determined using a Thiele tube.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for the even distribution of heat.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The qualitative solubility of an organic compound in various solvents can provide insights into its polarity and potential applications in synthesis and purification.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, toluene, hexane) is added to each test tube.

-

Observation and Agitation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Assessment: The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If a significant portion remains undissolved, it is considered insoluble or sparingly soluble. Based on its structure, this compound is expected to be soluble in non-polar organic solvents like toluene and hexane, and insoluble in water.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 79832-89-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystal monomers and a compound of interest in pharmaceutical research. This document details its physicochemical properties, outlines a plausible synthetic pathway, and discusses its primary applications.

Core Compound Information

This compound is a white solid organic compound.[1][2] Its chemical structure features a bromine atom attached to a benzene ring, which is in turn substituted with a trans-4-pentylcyclohexyl group. This specific arrangement of a rigid core with a flexible alkyl chain is characteristic of molecules used in the formulation of liquid crystals.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79832-89-6 | [4][5][6] |

| Molecular Formula | C₁₇H₂₅Br | [5][6] |

| Molecular Weight | 309.28 g/mol | [6] |

| Appearance | White solid powder | [1][2] |

| Purity | ≥99.5% | [2] |

| Boiling Point | 363 °C at 760 mmHg | [4] |

| Density | 1.129 g/cm³ | [4] |

| Refractive Index | 1.518 | [4] |

| Flash Point | 165.9 °C | [4] |

| Melting Point | Not available | [4][6] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

Caption: Hypothetical two-step synthesis of this compound.

Experimental Protocol: A General Procedure

The following is a generalized protocol based on standard organic synthesis methodologies for similar compounds.

Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(4-(trans-4-pentylcyclohexyl)phenyl)ethan-1-one

-

To a stirred solution of pentylcyclohexane in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) in portions at 0 °C.

-

Slowly add bromoacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Wolff-Kishner Reduction to form this compound

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide.

-

Heat the mixture to a temperature that allows for the removal of water and low-boiling components.

-

Continue heating at a higher temperature (typically 180-200 °C) for several hours to drive the reaction to completion.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (doublets in the range of 7.0-7.5 ppm), the cyclohexyl protons (multiplets in the range of 1.0-2.5 ppm), and the pentyl group protons (triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups). |

| ¹³C NMR | Aromatic carbon signals in the range of 120-150 ppm (including the carbon attached to bromine), and aliphatic carbon signals for the cyclohexyl and pentyl groups in the range of 10-50 ppm. |

| FT-IR (cm⁻¹) | C-H stretching (aromatic and aliphatic) around 2850-3100, C=C stretching (aromatic) around 1450-1600, and a characteristic C-Br stretching band in the fingerprint region (typically 500-600). |

| Mass Spec (m/z) | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely show the loss of the pentyl group and cleavage of the cyclohexyl ring. |

Applications

The primary application of this compound is as a crucial building block in the synthesis of liquid crystal monomers.[3][7] The bromine atom serves as a reactive site, allowing for the introduction of various functional groups through cross-coupling reactions, such as the Suzuki coupling, to create more complex molecules with desired mesogenic properties.

Role in Liquid Crystal Synthesis

Caption: Use in Suzuki coupling to synthesize liquid crystal monomers.

In the context of drug development, while direct applications are not widely documented, its structural motifs are of interest. The substituted cyclohexylphenyl core can be found in various biologically active molecules. The lipophilic nature of the pentylcyclohexyl group combined with the reactive bromophenyl unit makes it a potential scaffold for the design and synthesis of novel therapeutic agents.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable chemical intermediate with a primary role in the field of materials science, particularly in the production of liquid crystals. Its synthesis, while not detailed publicly for this specific compound, can be achieved through established organic chemistry reactions. For researchers in drug discovery, its structural components may offer a starting point for the development of new molecular entities. Further research into the biological activity of derivatives of this compound could be a promising area of investigation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. en.xhtechgroup.com [en.xhtechgroup.com]

- 3. nbinno.com [nbinno.com]

- 4. China 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene CAS: 79832-89-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. myuchem.com [myuchem.com]

- 7. dakenchem.com [dakenchem.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystals and other advanced organic materials.[1] Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide leverages data from closely related analogs and established chemical principles to provide a robust technical summary.

Molecular Structure and Properties

This compound is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom and a trans-4-pentylcyclohexyl group. The "trans" configuration indicates that the pentyl group and the benzene ring are on opposite sides of the cyclohexane ring, leading to a more linear and rigid molecular shape, a desirable characteristic for liquid crystal applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84545-47-1 | PubChem[2] |

| Molecular Formula | C₁₇H₂₅Br | PubChem[2] |

| Molecular Weight | 309.3 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Commercial Supplier[1] |

| Purity | >99.9% (GC) | Commercial Supplier[1] |

| Application | Liquid crystal monomer synthesis raw material | Commercial Supplier[1] |

Note: Some physical properties like boiling and melting points are not consistently reported across public databases and commercial supplier information.

Plausible Synthetic Pathway

A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a reduction and subsequent bromination. This approach allows for the controlled introduction of the desired substituents onto the benzene ring.

References

Spectral Data for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is not publicly available at this time. This technical guide outlines the information that is currently accessible for this compound and provides a general framework for the type of data researchers and drug development professionals would typically seek.

While specific spectral data is elusive, the physical and chemical properties of this compound are documented. This compound, with the chemical formula C₁₇H₂₅Br and CAS number 79832-89-6, is recognized as a significant intermediate in the synthesis of liquid crystals.

Physicochemical Properties

The following table summarizes the basic physicochemical properties of this compound, gathered from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₇H₂₅Br |

| IUPAC Name | This compound |

| CAS Number | 79832-89-6 |

| Molecular Weight | 309.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >98% |

| Application | Liquid crystal monomer synthesis raw material |

Expected Spectral Data (Hypothetical)

In the absence of experimental data, this section provides a hypothetical overview of the expected spectral characteristics based on the compound's structure. This is intended for illustrative purposes and should not be considered as reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromobenzene ring, the protons of the cyclohexyl ring, and the protons of the pentyl chain. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-7.5 ppm). The cyclohexyl and pentyl protons would produce a series of complex multiplets in the upfield region (typically δ 0.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms of the brominated benzene ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom being significantly influenced. The aliphatic carbons of the cyclohexyl and pentyl groups would be found in the upfield region (δ 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks would include:

-

C-H stretching vibrations for the aromatic and aliphatic portions.

-

C=C stretching vibrations for the benzene ring.

-

C-Br stretching vibration at a lower frequency.

-

Characteristic bending vibrations for the substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the pentyl group, the cyclohexyl ring, and the bromine atom, providing further structural information.

Experimental Protocols (General Methodology)

While specific protocols for this compound are not available, the following are general methodologies for obtaining the spectral data discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would typically be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratios of the ions would be recorded.

Workflow for Spectral Analysis

The general workflow for the spectral analysis of a chemical compound like this compound is visualized in the following diagram.

Caption: General workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound.

An In-depth Technical Guide to the Mesogenic Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesogenic properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and its derivatives. Due to the limited availability of specific experimental data for the bromo-derivative in publicly accessible literature, this guide leverages data from the closely related and well-characterized nitrile analogue, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), to infer and discuss the expected mesogenic behavior. This document details generalized experimental protocols for the synthesis and characterization of this class of liquid crystals and presents the information in a structured format for clarity and comparative analysis.

Introduction to Mesogenic Properties

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The mesogenic properties of a compound are determined by its molecular structure, which typically consists of a rigid core and flexible terminal groups. The this compound molecule, with its phenylcyclohexane core, flexible pentyl chain, and terminal bromine atom, is designed to exhibit such calamitic (rod-like) mesomorphism. The bromine atom, in particular, influences the molecule's polarity and intermolecular interactions, which in turn affects the stability and type of liquid crystal phases (mesophases) observed.

Quantitative Data on Mesogenic Properties

Table 1: Mesomorphic Properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) - An Analogous Compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Crystal to Nematic Transition (T_CN) (°C) | Nematic to Isotropic Transition (T_NI) (°C) | Mesophase Type |

| 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) | C₁₈H₂₅N | 255.40 | 30 | 54.6 | Nematic |

Data sourced from publicly available information on PCH5, a well-characterized nematic liquid crystal.[1][2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound and its derivatives, based on standard practices for calamitic liquid crystals.

Synthesis of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Derivatives

A general synthetic route to this class of compounds involves a multi-step process, which is illustrated in the workflow diagram below. The key steps typically include:

-

Friedel-Crafts Acylation: Reaction of a suitable acyl chloride with a cyclohexylbenzene precursor to introduce the alkyl chain.

-

Reduction: Reduction of the resulting ketone to an alkyl group.

-

Bromination: Introduction of the bromine atom onto the phenyl ring, typically via electrophilic aromatic substitution.

Materials:

-

4-(trans-4-pentylcyclohexyl)phenol or a similar precursor

-

A suitable brominating agent (e.g., N-Bromosuccinimide)

-

An appropriate solvent (e.g., Dichloromethane, Carbon tetrachloride)

-

Initiator for radical reaction if necessary (e.g., AIBN)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography, recrystallization).

Procedure:

-

Dissolve the 4-(trans-4-pentylcyclohexyl)phenol precursor in a suitable solvent in a round-bottom flask.

-

Add the brominating agent portion-wise to the solution at a controlled temperature (often room temperature or slightly below).

-

If required, add a radical initiator and reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Mesogenic Properties

The thermotropic liquid crystalline properties are typically investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of the synthesized compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic phase).

-

Cool the sample at the same controlled rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

-

Analyze the resulting thermogram to identify the temperatures of phase transitions (onset or peak temperatures) and integrate the peaks to determine the enthalpy of each transition.

3.2.2. Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.

Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.

Procedure:

-

Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Position the slide on the hot stage of the polarizing microscope.

-

Heat the sample slowly while observing it through the crossed polarizers.

-

As the temperature increases, observe the changes in the texture of the sample, which correspond to transitions between different phases (e.g., crystalline to nematic, nematic to isotropic).

-

The isotropic phase will appear dark (extinction) under crossed polarizers, while the liquid crystalline phases will be birefringent and show characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

-

Cool the sample slowly from the isotropic phase to observe the formation of the mesophases and their textures.

-

Record the temperatures at which these textural changes occur and compare them with the data obtained from DSC.

Visualizations

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the characterization of mesogenic properties.

Caption: Generalized synthetic pathway for this compound.

Caption: Experimental workflow for the characterization of mesogenic properties.

Conclusion

While direct experimental data on the mesogenic properties of this compound remains elusive in readily available scientific literature, a strong inference can be made based on its molecular structure and the known properties of its nitrile analogue, PCH5. It is highly probable that this compound exhibits a nematic liquid crystal phase. The provided generalized experimental protocols for synthesis and characterization offer a robust framework for researchers to investigate and confirm the specific mesomorphic behavior of this and related derivatives. Further research into the homologous series of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene would be invaluable to the field of liquid crystal science, providing deeper insights into structure-property relationships and potentially leading to the development of new materials for advanced applications.

References

Determining the Solubility of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining the solubility of the liquid crystal intermediate, 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, in various organic solvents. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document outlines the established experimental protocols necessary for researchers to generate this critical data in a laboratory setting. Understanding the solubility of this compound is essential for its synthesis, purification, formulation, and application in the development of liquid crystal displays and other advanced materials.

General Solubility Profile

This compound (CAS No. 79832-89-6) is a solid, nonpolar organic compound. Based on its chemical structure, it is expected to have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents. General, non-quantitative observations confirm its low solubility in water while suggesting it is generally soluble in organic solvents. However, precise quantitative data is crucial for process optimization and formulation development.

Experimental Protocols for Quantitative Solubility Determination

The following section details the methodologies for accurately measuring the solubility of this compound in organic solvents. The choice of method may depend on the required precision, the amount of substance available, and the available analytical equipment.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is ideal for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Solvent Evaporation and Mass Determination: The filtered, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then re-weighed.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent. Common units include g/100 mL, mg/mL, or mol/L.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be highly accurate and automated.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer, or the peak area is determined using High-Performance Liquid Chromatography (HPLC). A calibration curve of absorbance/peak area versus concentration is then plotted.

-

Preparation of Saturated Solution and Equilibration: As with the gravimetric method, a saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature.

-

Sample Withdrawal, Filtration, and Dilution: A filtered aliquot of the saturated solution is withdrawn. This solution is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: The absorbance or chromatographic peak area of the diluted sample is measured.

-

Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The original solubility of the saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Data Presentation

While specific data is not available in the literature, the results of the described experiments should be compiled into a clear and concise table for comparative analysis. An example of such a table is provided below.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Hexane | 25 | Experimental Value | Calculated Value | Gravimetric |

| e.g., Toluene | 25 | Experimental Value | Calculated Value | HPLC |

| e.g., Acetone | 25 | Experimental Value | Calculated Value | Gravimetric |

| e.g., Ethanol | 25 | Experimental Value | Calculated Value | UV-Vis |

Conclusion

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS No. 79832-89-6), a key intermediate in the synthesis of liquid crystal monomers.[1] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for laboratory and research applications.

Section 1: Chemical Identification and Physical Properties

This compound is a solid, often appearing as a white powder, used as a raw material in the synthesis of liquid crystal monomers.[2] Its molecular structure, combining a bromobenzene core with a trans-4-pentylcyclohexyl group, is fundamental to its application in advanced liquid crystal materials.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 79832-89-6 | [2][3] |

| Molecular Formula | C17H25Br | [3] |

| Molecular Weight | 309.284 g/mol | [3] |

| Appearance | Solid, white powder | [2][4] |

| Boiling Point | 363°C at 760 mmHg | [3] |

| Density | 1.129 g/cm³ | [3] |

| Flash Point | 165.9°C | [3] |

| Refractive Index | 1.518 | [3] |

Section 2: Hazard Identification and Toxicology

The toxicological properties of this compound have not been fully investigated.[2] However, it is classified as an irritant and may be harmful if ingested or inhaled.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2] The signal word for this chemical is "WARNING".[2]

Table 2: Hazard Summary

| Hazard Type | Description | Source(s) |

| Acute Effects | May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract. | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Decomposition | Emits toxic fumes under fire conditions. | [2] |

To the best of current knowledge, the detailed health hazards of this product have not been fully investigated.[2] Therefore, it should be handled with caution, limiting all exposure.[2]

Section 3: Handling, Storage, and Exposure Controls

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting. This compound is intended solely for research and development purposes.[2]

Handling Protocol:

-

Use only in a chemical fume hood.[2]

-

Ensure adequate ventilation during use.[2]

-

Avoid breathing dust or vapor.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Avoid prolonged exposure.[2]

-

Wash thoroughly after handling.

Storage Conditions:

-

Store away from incompatible substances like strong oxidizing agents.[3]

Exposure Controls and Personal Protective Equipment (PPE):

-

Eye Protection: Wear protective safety goggles.[2]

-

Hand Protection: Wear chemical-resistant gloves.[2]

-

Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[2]

-

Respiratory Protection: In case of insufficient ventilation, wear an appropriate respirator.[2]

-

A safety shower and eye wash station should be readily available.[2]

Section 4: First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention. | [2] |

| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [2] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [2] |

| Ingestion | Do not induce vomiting. Seek immediate medical attention. | [2] |

Fire-Fighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or polymer foam. Cool water may also be used.[2]

-

Hazards: Emits toxic fumes under fire conditions.[2]

Accidental Release Measures:

-

Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[2]

-

Sweep up the material, place it in a bag, and hold it for waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

References

Commercial suppliers of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

An In-Depth Technical Guide to Commercial Sourcing of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene for Researchers and Drug Development Professionals

Introduction

This compound, with CAS Number 79832-89-6, is a key organic intermediate primarily utilized in the synthesis of advanced liquid crystal materials.[1] Its specific molecular structure, featuring a bromobenzene core linked to a trans-4-pentylcyclohexyl group, provides the necessary properties for creating the complex molecules essential for modern display technologies.[1] The high purity of this compound is critical, as it directly influences the performance characteristics of the final liquid crystal products, such as their response time and contrast ratio.[1] This guide provides a comprehensive overview of commercial suppliers, quality specifications, safety protocols, and a typical procurement workflow for researchers, scientists, and drug development professionals looking to source this specialty chemical.

Chemical and Physical Properties

This compound is typically a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79832-89-6 | [2] |

| Molecular Formula | C₁₇H₂₅Br | [2] |

| Molecular Weight | 309.3 g/mol | [2] |

| IUPAC Name | 1-bromo-4-(4-pentylcyclohexyl)benzene | [2] |

| Appearance | White solid powder | [3] |

| Purity | Often >98% | [1] |

| Boiling Point | 363°C at 760 mmHg | [4] |

| Density | 1.129 g/cm³ | [4] |

Commercial Suppliers and Availability

A number of chemical suppliers, predominantly based in China, manufacture and distribute this compound. Availability ranges from developmental quantities for research and development to bulk quantities for larger-scale production.[4] Pricing and lead times are generally provided upon direct inquiry.

| Supplier | Country | Purity / Grades Offered | Package Sizes |

| Alfa Chemical | China | ≥95% min | 5g, 25g, 100g, 500g, 1kg, 25kg |

| Hong Jin | China | 99.5% | Available on request |

| Yantai Xianhua Technology | China | ≥99.50% | Available on request |

| Matrix Scientific | USA | Not specified | Available on request |

| NINGBO INNO PHARMCHEM | China | >98% | Available on request |

Quality Specifications and Analytical Methods

The performance of this compound as a liquid crystal precursor is highly dependent on its purity. Impurities can disrupt the molecular alignment in the liquid crystal phase, degrading the performance of the final device. Therefore, suppliers employ various analytical techniques to ensure their products meet stringent quality standards.

Common Analytical Techniques for Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): A standard method for separating and quantifying components in a mixture, widely used for the analysis of liquid crystal mixtures to determine purity.[5]

-

Gas Chromatography (GC): Another powerful technique for separating and analyzing volatile compounds. It is a major application for liquid crystals, which can be used as stationary phases for better separation and selectivity.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to identify and quantify the main compound and any impurities. NMR is a very effective tool for analyzing polymer liquid crystals.[7]

-

Differential Scanning Calorimetry (DSC): Used to study the phase behavior of liquid crystals by measuring phase transition temperatures and their associated enthalpy changes. This method can be used to determine the purity of substances that are already at 98% or higher purity.[7][]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to identify impurities by their mass-to-charge ratio.[]

Illustrative Synthesis Protocol

Commercial synthesis routes for this compound are proprietary. However, a general understanding of its synthesis can be derived from established organic chemistry principles. The formation of the bromobenzene moiety often involves electrophilic aromatic substitution or Sandmeyer-type reactions. The following is a representative experimental protocol for the synthesis of a substituted bromobenzene, which illustrates the type of chemical transformations that may be involved.

Example: Synthesis of 4-Nitrobromobenzene via a Sandmeyer-type Reaction

This protocol is for illustrative purposes only and is based on a published method for synthesizing substituted bromobenzenes. It is not the specific protocol for the target compound of this guide.

-

Anilinium Salt Formation: 4-Nitroaniline (1.38 g, 0.01 mol) and concentrated HCl (2.7 mL, 0.04 mol) are slowly mixed. The resulting 4-nitro anilinium salt is collected and dried.[4]

-

Diazotization: The dried salt is dissolved in absolute alcohol (30 mL) and the solution is cooled to between -5°C and 0°C.[4] Ethyl nitrite (1 mL, 0.06 mol) is added dropwise over 30 minutes while maintaining the low temperature to form the diazonium salt.[4]

-

Bromination: A separate mixture of carbon tetrachloride (30 mL), bromine (1.6 g, 0.01 mol), and ammonium persulfate (0.1 g) is heated under reflux for 15 minutes. The diazonium salt is then added portion-wise to this bromine solution.[4]

-

Workup and Purification: The mixture is refluxed for an additional 15 minutes. The carbon tetrachloride is removed by rotary evaporation. The residue is suspended in water and extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated. The crude product is then purified by crystallization from absolute alcohol.[4]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is an irritant and may be harmful if ingested or inhaled.[9] It is irritating to the mucous membranes and upper respiratory tract.[9]

-

Handling: Use only in a chemical fume hood with adequate ventilation. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor and prevent contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]

-

First Aid: In case of eye contact, rinse with clean, running water for at least 15 minutes. For skin contact, wash the affected area with generous amounts of running water and non-abrasive soap. If inhaled, move the victim to fresh air. Seek medical attention in all cases of exposure.[9]

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.[9]

Procurement Workflow for Specialty Chemicals

The procurement process for a specialty chemical like this compound for research and development involves several key steps, from initial identification to final quality control. This workflow ensures that researchers obtain the correct material with the required purity and within the project timeline.

Caption: A typical procurement workflow for specialty research chemicals.

References

- 1. noahchemicals.com [noahchemicals.com]

- 2. This compound | C17H25Br | CID 3827903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection | Semantic Scholar [semanticscholar.org]

- 6. Liquid Crystals in Analytical Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. matrixscientific.com [matrixscientific.com]

The Pivotal Role of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Advanced Liquid Crystal Formulations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key mesogenic intermediate, is a critical building block in the synthesis of a wide array of advanced liquid crystalline materials. Its unique molecular architecture, featuring a rigid biphenyl core precursor coupled with a flexible pentylcyclohexyl tail and a reactive bromine handle, provides an ideal scaffold for creating liquid crystals with tailored properties for high-performance applications. This technical guide delves into the fundamental role of this compound in liquid crystal formation, presenting key quantitative data, detailed experimental protocols for synthesis and characterization, and visual representations of its molecular structure and synthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the vast potential of liquid crystal technology.

Introduction

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This duality makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is intrinsically linked to the molecular structure of the constituent liquid crystal compounds. This compound (Br-PCH) serves as a foundational precursor in the synthesis of numerous high-performance liquid crystals.[2][3]

The structure of Br-PCH is carefully designed to impart desirable characteristics to the final liquid crystal molecules. The trans-4-pentylcyclohexyl group contributes to a lower melting point and viscosity, while the bromobenzene moiety provides a reactive site for the introduction of various functional groups through cross-coupling reactions, thereby allowing for the fine-tuning of the resulting liquid crystal's electro-optical properties.[1][2][3] This guide will explore the synthesis of liquid crystals from Br-PCH and characterize their physical and electro-optical properties.

Physicochemical Properties of this compound

As a key starting material, the physical properties of this compound are crucial for its application in liquid crystal synthesis. It is typically a white solid powder with a high purity of over 98%, ensuring the reliability of subsequent synthetic steps.[2][4]

| Property | Value |

| Molecular Formula | C₁₇H₂₅Br |

| Molecular Weight | 309.28 g/mol |

| Appearance | White crystalline powder |

| Boiling Point | 363°C at 760 mmHg |

| Flash Point | 165.9°C |

| Density | 1.129 g/cm³ |

| Refractive Index | 1.518 |

| Purity | >98% |

Table 1: Physicochemical properties of this compound.[2][5][6]

Role in Liquid Crystal Synthesis: The Suzuki Coupling Reaction

The bromine atom on the benzene ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction.[7][8] This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that form the core of many liquid crystal molecules.[8]

By coupling this compound with various arylboronic acids, a diverse library of liquid crystals with different terminal groups can be synthesized. A prime example is the synthesis of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), a well-characterized nematic liquid crystal, by coupling the bromo-compound with 4-cyanophenylboronic acid.[5]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a biphenyl liquid crystal using this compound as a starting material.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-cyanophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., Toluene, 1,4-dioxane, and water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process is repeated three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent mixture.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for a set time (usually 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final liquid crystal product.[7][9]

Characterization of a Key Derivative: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)

4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is a nematic liquid crystal that can be synthesized from this compound.[5] It serves as an excellent model system to understand the properties of liquid crystals derived from this precursor.

| Property | Value |

| CAS Number | 61204-01-1 |

| Molecular Formula | C₁₈H₂₅N |

| Molecular Weight | 255.40 g/mol |

| Crystal to Nematic Transition (T_CN) | 303 K (30 °C) |

| Nematic to Isotropic Transition (T_NI) | 327.6 K (54.6 °C) |

| Birefringence (Δn) at THz frequencies | 0.01 - 0.08 |

| Dielectric Anisotropy (Δε) at 1 kHz, 32°C | 13.35 |

Table 2: Physical and electro-optical properties of 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5).[5][10][11]

Experimental Protocols for Characterization

The characterization of liquid crystals involves a suite of analytical techniques to determine their thermal and electro-optical properties.

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the phase transition temperatures and associated enthalpy changes.

-

Sample Preparation: A small amount of the liquid crystal (1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a specific rate (e.g., 5-10 °C/min) to observe the temperatures at which phase transitions occur.

Polarized Optical Microscopy (POM):

-

Purpose: To visually identify the liquid crystal phases by observing their unique textures.

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip to form a thin film. The slide is placed on a hot stage to control the temperature.

-

Observation: The sample is observed between crossed polarizers as the temperature is varied. Different liquid crystal phases will exhibit characteristic birefringent textures.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of the core compound.

Caption: Workflow for liquid crystal synthesis.

Caption: Workflow for liquid crystal characterization.

Conclusion

This compound stands as a versatile and indispensable intermediate in the field of liquid crystal research and development. Its well-defined structure allows for the predictable synthesis of calamitic liquid crystals with a broad range of applications. The ability to readily functionalize this molecule via Suzuki coupling and other cross-coupling reactions provides a clear pathway to novel mesogenic materials with tailored electro-optical properties. The data and protocols presented in this guide underscore the compound's significance and provide a solid foundation for further innovation in liquid crystal technology, with potential impacts extending to advanced display technologies, photonics, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. rsc.org [rsc.org]

- 10. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a plausible synthetic route for the preparation of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds, starting from biphenyl. The synthesis involves a four-step sequence: selective catalytic hydrogenation of biphenyl to phenylcyclohexane, Friedel-Crafts acylation to introduce the pentanoyl group, Clemmensen reduction to form the pentyl group, and subsequent electrophilic bromination of the aromatic ring. Detailed experimental protocols for each step are provided, along with a summary of expected quantitative data. The stereochemical challenge of obtaining the desired trans-isomer is addressed, with suggested methods for isomer separation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the fields of liquid crystals, advanced materials, and medicinal chemistry. Its rigid core structure, comprised of a trans-substituted cyclohexane ring and a brominated benzene ring, imparts unique properties to the molecules in which it is incorporated. The synthesis of this compound from readily available starting materials is of significant interest. This application note details a feasible synthetic pathway starting from biphenyl, a common and inexpensive feedstock.

Overall Synthetic Scheme

The proposed synthesis of this compound from biphenyl is a multi-step process that can be summarized as follows:

Figure 1: Overall synthetic workflow for the preparation of this compound from biphenyl.

Data Presentation

The following table summarizes the expected yields and key parameters for each step of the synthesis. Please note that these are target values and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Expected Yield (%) | Purity (%) |

| 1 | Catalytic Hydrogenation | Biphenyl | Phenylcyclohexane | NiO/CuO/ZrO₂/MoO₃ | >95 | >99 |

| 2 | Friedel-Crafts Acylation | Phenylcyclohexane | 4-(Pentanoyl)phenylcyclohexane | Pentanoyl chloride, AlCl₃ | 70-80 | >95 |

| 3 | Clemmensen Reduction | 4-(Pentanoyl)phenylcyclohexane | 4-(Pentyl)phenylcyclohexane | Zn(Hg), HCl | 60-70 | >95 |

| 4 | Bromination | trans-4-(Pentylcyclohexyl)benzene | This compound | Br₂, FeBr₃ | 75-85 | >98 |

Experimental Protocols

Step 1: Selective Catalytic Hydrogenation of Biphenyl to Phenylcyclohexane

This protocol is adapted from a patented industrial process for the selective hydrogenation of biphenyl.[1]

Workflow:

Figure 2: Experimental workflow for the catalytic hydrogenation of biphenyl.

Materials:

-

Biphenyl (100 g)

-

Catalyst: 50% NiO, 17% CuO, 30.5% ZrO₂, 1.5% MoO₃ (5 g)[1]

-

Hydrogen gas

-

300 mL laboratory autoclave with stirring capabilities

Procedure:

-

Charge the 300 mL laboratory autoclave with 100 g of biphenyl and 5 g of the catalyst pellets.[1]

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to 10-40 bar.

-

Heat the mixture to 130-150 °C while stirring.[1]

-

Maintain these conditions for 14-48 hours, monitoring the reaction progress by gas chromatography (GC) if possible.

-

After the reaction is complete (as determined by the consumption of biphenyl), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The filtrate is the crude phenylcyclohexane.

-

The product can be purified further by distillation if necessary, but the crude product is often of sufficient purity for the next step.

Step 2: Friedel-Crafts Acylation of Phenylcyclohexane

This is a general protocol for Friedel-Crafts acylation of an alkylbenzene.[2][3]

Workflow:

Figure 3: Experimental workflow for the Friedel-Crafts acylation of phenylcyclohexane.

Materials:

-

Phenylcyclohexane (from Step 1)

-

Pentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add phenylcyclohexane to the suspension.

-

Slowly add pentanoyl chloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 4-(pentanoyl)phenylcyclohexane, will be a mixture of cis and trans isomers and can be purified by column chromatography on silica gel.

Step 3: Clemmensen Reduction of 4-(Pentanoyl)phenylcyclohexane

This is a standard protocol for the Clemmensen reduction of aryl ketones.[4][5][6]

Workflow:

Figure 4: Experimental workflow for the Clemmensen reduction.

Materials:

-

4-(Pentanoyl)phenylcyclohexane (from Step 2)

-

Zinc powder

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

Procedure:

-

Prepare the zinc amalgam: In a flask, stir zinc powder with a dilute solution of HgCl₂ for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

To the zinc amalgam, add concentrated HCl, toluene, and the 4-(pentanoyl)phenylcyclohexane.

-

Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reaction.

-

After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(pentyl)phenylcyclohexane as a mixture of cis and trans isomers.

Note on Stereochemistry and Isomer Separation: The product of the Clemmensen reduction will be a mixture of cis and trans isomers of 4-(pentyl)phenylcyclohexane. The separation of these isomers can be challenging. Techniques such as fractional distillation, preparative gas chromatography, or high-performance liquid chromatography (HPLC) may be employed.[7][8][9] Alternatively, a chemical separation or an isomerization protocol to enrich the desired trans isomer might be necessary, though a specific procedure for this compound is not readily available in the literature.

Step 4: Bromination of trans-4-(Pentylcyclohexyl)benzene

This protocol describes a standard electrophilic aromatic bromination.[10][11][12] The alkyl group is an ortho-, para-director, and due to steric hindrance from the bulky cyclohexylpentyl group, the bromination is expected to occur predominantly at the para position.

Workflow:

Figure 5: Experimental workflow for the electrophilic bromination.

Materials:

-

trans-4-(Pentylcyclohexyl)benzene (from isomer separation)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-4-(pentylcyclohexyl)benzene in the chosen solvent in a flask protected from light.

-

Add a catalytic amount of FeBr₃ (or iron filings, which will be converted to FeBr₃ in situ).

-

Slowly add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound from biphenyl is a challenging yet feasible process. The key steps involve a highly selective hydrogenation, a regioselective Friedel-Crafts acylation, a robust reduction, and a final selective bromination. The main hurdle in this synthetic route is the control of stereochemistry to obtain the desired trans-isomer. The protocols provided herein offer a solid foundation for researchers to develop and optimize this synthesis for their specific applications. Further investigation into efficient methods for the separation of the cis and trans isomers of the 4-(pentyl)phenylcyclohexane intermediate is recommended for improving the overall efficiency of this synthetic pathway.

References

- 1. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Clemmensen Reduction [organic-chemistry.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This reaction is pivotal for the synthesis of advanced liquid crystal materials and other functional organic molecules. The protocols herein are based on established methodologies for palladium-catalyzed cross-coupling of structurally similar aryl bromides.

Introduction

The Suzuki-Miyaura coupling is a highly versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction is particularly effective for the synthesis of biaryl compounds, which are common structural motifs in liquid crystals, pharmaceuticals, and organic electronic materials.[2] this compound is a key building block in the synthesis of liquid crystals, where the rigid core and flexible alkyl chain contribute to the desired mesomorphic properties.[3] The Suzuki coupling of this aryl bromide with various arylboronic acids allows for the straightforward synthesis of a diverse range of biaryl compounds with tunable optical and electronic properties.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The aryl bromide, this compound, reacts with the active Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocols

Below are two representative protocols for the Suzuki coupling of this compound with an arylboronic acid. Protocol 1 employs a common palladium catalyst and base combination, while Protocol 2 utilizes a more specialized catalyst system often employed for challenging substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a general and robust method for the Suzuki coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-cyanophenyl)boronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene (anhydrous)

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Under a counterflow of an inert gas (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 5:1:1 ratio, 7 mL total) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5]

-

Protocol 2: Suzuki-Miyaura Coupling with a Buchwald Ligand

This protocol utilizes a more electron-rich and bulky phosphine ligand, which can be beneficial for improving reaction efficiency and yields, especially with challenging substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., (4-cyanophenyl)boronic acid) (1.2 equivalents)

-

PdCl₂(XPhos)₂ (trans-Dichlorobis(XPhos)palladium(II)) (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a flame-dried Schlenk flask containing a magnetic stir bar.

-

Catalyst Addition: Add the PdCl₂(XPhos)₂ catalyst (0.02 mmol, 2 mol%) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.[4]

-

Inert Atmosphere: Seal the flask and purge with the inert gas for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers in a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[4]

-

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of aryl bromides that are structurally similar to this compound. Actual yields may vary depending on the specific arylboronic acid used and the precise reaction conditions.

Table 1: Representative Conditions and Yields for Suzuki Coupling

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85[4] |

| 2 | 1-Bromo-4-propylsulfanylbenzene | 4-Methoxyphenylboronic acid | PdCl₂(XPhos)₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 20 | 82[4] |

| 3 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | ~80-90 |

| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | >90[6] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzen _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (EVT-521532) | 68065-81-6 [evitachem.com]